molecular formula C13H26N2O3 B1377814 tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate CAS No. 1376134-81-4

tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate

Cat. No. B1377814
CAS RN: 1376134-81-4
M. Wt: 258.36 g/mol
InChI Key: DZQUGCQCUZQUBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate” is a chemical compound with the CAS Number: 1376134-81-4 . It is typically stored at room temperature and has a physical form of oil .


Molecular Structure Analysis

The molecular weight of “tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate” is 258.36 . The InChI code for a similar compound, “tert-butyl piperidin-4-ylcarbamate”, is 1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3,(H,12,13) .


Physical And Chemical Properties Analysis

“tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate” is an oil that is stored at room temperature .

Scientific Research Applications

Synthesis of Bioactive Molecules

This compound is utilized in the synthesis of bioactive molecules, particularly those that exhibit pharmacological activities. The piperidine moiety is a common structural feature in many pharmaceuticals, and its derivatives are found in over twenty classes of drugs . The tert-butyl carbamate group serves as a protective group that can be removed after the synthesis to yield the active pharmaceutical ingredient.

Material Science Research

In material science, this compound can be used to modify the surface properties of materials. By attaching the piperidine group to polymers or surfaces, researchers can study the interaction of these modified materials with biological systems, which is crucial for developing biocompatible materials .

Chemical Synthesis Methodology

The compound plays a role in developing new chemical synthesis methodologies. Its structure allows for various chemical reactions, such as cyclization and amination, which are fundamental in creating complex organic molecules .

Catalysis

Tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate may be involved in catalytic processes. The piperidine ring can act as a ligand, stabilizing metal catalysts used in various organic transformations, enhancing reaction rates, and selectivity .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods to help identify or quantify similar compounds within complex mixtures, due to its unique retention and detection properties .

Biological Activity Studies

The compound is of interest in studying biological activity. Piperidine derivatives are known to interact with biological targets, and this compound could be used to explore new biological pathways or potential therapeutic targets .

Safety and Hazards

This compound is labeled with the signal word “Danger” and has hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

tert-butyl N-(3-piperidin-4-yloxypropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)15-7-4-10-17-11-5-8-14-9-6-11/h11,14H,4-10H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQUGCQCUZQUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.